molecular formula C16H18N2O3 B449544 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide CAS No. 438473-40-6

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Cat. No.: B449544
CAS No.: 438473-40-6
M. Wt: 286.33g/mol
InChI Key: WONSEVKBGPCPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide is a benzohydrazide derivative with the molecular formula C16H18N2O3 and an average molecular mass of 286.33 g/mol . As part of the benzohydrazide class of compounds, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research for the development of novel pharmacologically active molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to other substituted benzohydrazides that have demonstrated significant research potential. Structural analogs, such as 2-(ethylthio)benzohydrazone derivatives, have been reported to exhibit potent in vitro antioxidant activity in assays like DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) . Furthermore, the most powerful antioxidant from that series showed promising in vivo gastroprotective effects in an ethanol-induced gastric ulcer model in rats, with its mechanism linked to the up-regulation of protective heat shock protein 70 (HSP70) and down-regulation of the pro-apoptotic Bax protein . Other research on phenoxymethyl-substituted nitrogen heterocycles suggests potential for central nervous system (CNS) activity, indicating this compound could be of interest in neuroscientific research . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-20-14-6-8-15(9-7-14)21-11-12-4-3-5-13(10-12)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONSEVKBGPCPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ADME prediction data for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Predictive ADME Profile & Experimental Validation Strategy for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Executive Summary

This guide provides a comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling strategy for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide . As a functionalized benzohydrazide, this compound presents specific pharmacokinetic opportunities and liabilities—most notably the metabolic susceptibility of the hydrazide "warhead" to N-acetylation and the lipophilic contribution of the ethoxyphenoxy tail.

This document moves beyond standard database lookups. It synthesizes structural analysis with scaffold-specific metabolic pathways to provide a predictive framework, followed by the precise experimental protocols required to validate these predictions in a drug discovery setting.

Part 1: Physicochemical Profiling (In Silico)

Before wet-lab validation, we establish the baseline physicochemical properties derived from the chemical structure (C₁₆H₁₈N₂O₃ ). These parameters determine the compound's solubility and passive permeability.

Structural Properties Table
ParameterValue (Predicted)Interpretation
Molecular Weight 286.33 DaOptimal. Well below the 500 Da limit; suggests high oral absorption potential.
LogP (Lipophilicity) ~2.6 – 2.9Ideal. The ethoxy and phenoxy groups provide lipophilicity for membrane permeation, balanced by the polar hydrazide.
TPSA (Topological Polar Surface Area) ~64 ŲHigh Permeability. <140 Ų indicates good intestinal absorption; <90 Ų suggests BBB penetration is likely.
H-Bond Donors 2 (Hydrazide -NH-NH2)Compliant with Lipinski’s Rule of 5 (<5).
H-Bond Acceptors 4 (O, N atoms)Compliant with Lipinski’s Rule of 5 (<10).
Rotatable Bonds 6Flexible enough for binding, rigid enough to minimize entropic penalty.
Solubility Prediction

While the LogP suggests moderate lipophilicity, the benzohydrazide motif can exhibit crystal packing forces that reduce aqueous solubility.

  • Risk: Low solubility in neutral buffer (pH 7.4).

  • Mitigation: The terminal amine (pKₐ ~3-4) is not protonated at physiological pH. Solubility assays must utilize 1% DMSO or simulated gastric fluid (SGF) to assess dissolution kinetics.

Part 2: Metabolic Stability & Biotransformation

The metabolic fate of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide is dominated by the hydrazide group. Unlike standard amides, hydrazides are not primarily cleared by CYP450 oxidation but rather by Phase II conjugation and hydrolysis.

Primary Metabolic Pathways
  • N-Acetylation (Major Route): The hydrazine nitrogen is a prime substrate for Arylamine N-acetyltransferases (NAT1/NAT2) . This creates an acetyl-hydrazide metabolite, which is generally inactive but can be a precursor to reactive intermediates.

  • Hydrolysis (Amidase Activity): Liver amidases may cleave the amide bond, releasing 3-[(4-ethoxyphenoxy)methyl]benzoic acid and hydrazine . Note: Hydrazine release is a major toxophore alert.

  • O-Dealkylation (CYP450): The ethoxy tail is susceptible to CYP2D6 or CYP3A4 mediated O-deethylation, yielding the phenol metabolite.

Visualizing the Metabolic Pathway

MetabolicPathway Parent Parent Compound (Benzohydrazide) Acetyl N-Acetyl Metabolite ( via NAT1/NAT2) Parent->Acetyl Acetylation Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid Amidase Hydrazine Free Hydrazine (TOXIC) Parent->Hydrazine Hydrolysis Phenol Phenol Metabolite (via CYP O-dealkylation) Parent->Phenol CYP450

Figure 1: Predicted metabolic cascade. The red path indicates a potential toxicity risk via hydrazine release.

Part 3: Distribution & Toxicity Assessment

Blood-Brain Barrier (BBB) Penetration

With a TPSA of ~64 Ų and a LogP of ~2.8, this molecule is highly likely to cross the BBB .

  • Implication: If the target is CNS-based, this is positive. If the target is peripheral, CNS side effects (dizziness, sedation) must be monitored.

Toxicity Alerts (Structural)
  • Hydrazine Moiety: Hydrazides can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes.

  • hERG Inhibition: The linker length (benzyl-O-phenyl) places two aromatic rings at a distance that can fit the hERG pharmacophore, though the lack of a basic tertiary amine reduces this risk compared to typical hERG blockers.

Part 4: Experimental Validation Protocols

To validate the in silico predictions, the following two assays are mandatory.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Determine passive transcellular permeability to predict oral absorption.[1][2]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 1% (w/v) Lecithin in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Preparation: Dissolve test compound in DMSO to 10 mM. Dilute to 50 µM in PBS (Donor Solution).

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Ensure the liquid spreads evenly.

  • Assembly:

    • Add 300 µL of PBS to the Acceptor Plate wells.[3]

    • Add 200 µL of Donor Solution to the Donor Plate wells.

    • Place Donor Plate on top of Acceptor Plate ("Sandwich").

  • Incubation: Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (280 nm).

  • Calculation:

    
    
    (Where A = filter area, V = volume, t = time).
    
Protocol B: Microsomal Stability Assay (Metabolic Half-life)

Purpose: Assess clearance by CYPs and Amidases.

Step-by-Step Methodology:

  • Reaction Mix: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) and incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH) to start the reaction.

    • Control: Run a parallel reaction without NADPH to detect non-CYP hydrolysis (Amidase activity).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Rapid loss with NADPH = CYP/FMO metabolism.

    • Rapid loss without NADPH = Amidase hydrolysis (High risk for this compound).

Part 5: Integrated ADME Workflow

The following decision tree illustrates how to proceed based on the experimental data generated from the protocols above.

ADME_Workflow Start Compound Synthesis Solubility Kinetic Solubility (pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 PAMPA PAMPA Permeability Decision2 Papp > 10^-6 cm/s? PAMPA->Decision2 Microsome Microsomal Stability (+/- NADPH) Decision3 T1/2 > 30 min? Microsome->Decision3 Decision1->PAMPA Yes Formulation Formulation Strategy (Micronization/Salt) Decision1->Formulation No Decision2->Microsome Yes Redesign Structural Redesign (Block Metabolic Soft Spot) Decision2->Redesign No (Too Polar) Lead Lead Candidate (Proceed to PK) Decision3->Lead Yes Decision3->Redesign No (Unstable) Formulation->PAMPA

Figure 2: Strategic workflow for ADME validation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and Solubility protocols).
  • Sim, E., et al. (2014). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology, 171(11), 2705–2725. Link (Authoritative source on Hydrazide metabolism via NAT).

  • Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 41(7), 1007–1010. Link (The foundational paper for the PAMPA protocol).

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link (Methodology for in silico predictions).

Sources

Topic: The History and Discovery of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide Analogs: A Case Study in Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzohydrazide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities. This technical guide delves into the history and discovery of a specific class of these compounds: 3-[(4-ethoxyphenoxy)methyl]benzohydrazide and its analogs. While the history of this precise molecular framework is not extensively documented as a singular entity, its design is a logical and compelling outcome of decades of research into the parent benzohydrazide family. This guide, therefore, reconstructs the scientific rationale for its conception, outlines robust synthetic and analytical methodologies, and explores the therapeutic potential as suggested by extensive studies on related structures. We will proceed from the foundational principles of molecular hybridization that justify the combination of the benzohydrazide and ethoxyphenoxy pharmacophores, through to detailed experimental protocols and structure-activity relationship (SAR) analysis, providing a comprehensive roadmap for researchers in the field.

Conceptual Genesis: The Rationale for a Hybrid Scaffold

The journey toward designing the 3-[(4-ethoxyphenoxy)methyl]benzohydrazide framework is rooted in the principle of molecular hybridization. This strategy involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.

The benzohydrazide moiety itself is a well-established and versatile scaffold in medicinal chemistry, largely due to the reactive hydrazone functional group (-CONHNH₂), which is a key pharmacophore.[1] Derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2][3] The core hypothesis is that by attaching a secondary pharmacophore—the (4-ethoxyphenoxy)methyl group—to this proven scaffold, one can modulate the compound's physicochemical properties (e.g., lipophilicity, polarity) and introduce new binding interactions with biological targets.

Key Pharmacophoric Components:

  • The Benzohydrazide Core: Provides the foundational structure known for broad biological activity and serves as a versatile anchor for derivatization.[2]

  • The Methylene Linker (-CH₂-): Offers conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for target binding.

  • The (4-Ethoxyphenoxy) Moiety: This ether-linked aromatic system can significantly influence the molecule's properties. The ethoxy group can increase lipophilicity, potentially improving membrane permeability, while the phenoxy oxygen can act as a hydrogen bond acceptor.

G cluster_0 Molecular Hybridization Strategy cluster_1 Desired Outcomes A Benzohydrazide Scaffold C Target Molecule: 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide A->C Proven Bioactivity Versatile Handle B (4-Ethoxyphenoxy)methyl Moiety B->C Modulates Lipophilicity Potential H-Bonding D Enhanced Efficacy C->D E Improved Pharmacokinetics C->E F Novel Biological Activity C->F G A Starting Materials (e.g., 3-Bromomethylbenzoate, 4-Ethoxyphenol) B Step 1: Williamson Ether Synthesis A->B C Intermediate Ester (Methyl 3-((4-ethoxyphenoxy)methyl)benzoate) B->C D Step 2: Hydrazinolysis C->D E Core Product (3-[(4-Ethoxyphenoxy)methyl]benzohydrazide) D->E F Step 3: Condensation Reaction (+ Substituted Aldehydes) E->F G Final Analogs (Hydrazone Derivatives) F->G

Caption: General multi-step synthesis workflow for the target analogs.

Detailed Experimental Protocol: Synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

This protocol is a self-validating system where the successful isolation and characterization of the product from each step confirms readiness for the next.

Step 1: Synthesis of Methyl 3-((4-ethoxyphenoxy)methyl)benzoate (Intermediate Ester)

  • Causality: The Williamson ether synthesis is chosen for its reliability in forming the crucial C-O-C ether bond. Using methyl benzoate as a starting material simplifies the subsequent conversion to the hydrazide.

  • Methodology:

    • To a stirred solution of 4-ethoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl 3-(bromomethyl)benzoate (1.0 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude ester by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure intermediate ester.

Step 2: Synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide (Core Product)

  • Causality: Hydrazinolysis is a standard and highly efficient method for converting esters directly into their corresponding hydrazides. [2][4]The use of an excess of hydrazine hydrate drives the reaction to completion.

  • Methodology:

    • Dissolve the intermediate ester (1.0 eq) from Step 1 in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Reflux the reaction mixture for 6-8 hours. A white precipitate typically forms as the reaction proceeds.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Filter the resulting white solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the pure 3-[(4-ethoxyphenoxy)methyl]benzohydrazide.

Protocol: Synthesis of N'-Benzylidene Analogs (Hydrazones)
  • Causality: The condensation of a hydrazide with an aldehyde to form a hydrazone is a robust reaction, often catalyzed by a few drops of acid to activate the aldehyde's carbonyl group for nucleophilic attack by the hydrazide. [5]* Methodology:

    • Dissolve the core benzohydrazide (1.0 eq) from Step 2 in absolute ethanol.

    • Add the desired substituted aromatic aldehyde (1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture. The product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure hydrazone analog.

Structural Elucidation and Characterization

Confirming the identity and purity of each synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive structural analysis.

TechniquePurposeExpected Characteristic Signals for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide
FTIR Identifies key functional groups. [6]~3300-3200 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O amide I band), ~1240 cm⁻¹ (C-O ether stretch)
¹H NMR Maps the proton environment. [7][8]δ ~1.4 (t, 3H, -OCH₂CH₃ ), ~4.0 (q, 2H, -OCH₂ CH₃), ~5.1 (s, 2H, Ar-CH₂ -O), ~7.0-8.0 (m, Ar-H), ~9.5 (s, 1H, -CONH -), ~4.5 (s, 2H, -NH )
¹³C NMR Maps the carbon skeleton. [6][7]δ ~15.0 (-CH₃), ~64.0 (-OCH₂-), ~70.0 (Ar-CH₂-O), ~115-160 (Ar-C), ~165.0 (C=O)
Mass Spec Confirms molecular weight. [6]A molecular ion peak (M+) corresponding to the calculated molecular weight of the compound (C₁₆H₁₈N₂O₃ = 286.33 g/mol ).

Biological Evaluation: A Hypothetical Screening Cascade

Based on the extensive literature on benzohydrazide derivatives, a newly synthesized library of 3-[(4-ethoxyphenoxy)methyl]benzohydrazide analogs would be subjected to a screening cascade to identify potential therapeutic activities. [2][3][9]

G A Synthesized Analog Library B Primary Screening (Broad Spectrum) A->B C Antimicrobial Assay (MIC vs. Bacteria/Fungi) B->C D Anticancer Assay (MTT vs. Cell Lines) B->D E Antioxidant Assay (DPPH Scavenging) B->E F Hit Identification (Analogs with >50% activity) C->F D->F E->F G Secondary Screening (Dose-Response) F->G Active 'Hits' H IC₅₀ / EC₅₀ Determination G->H I Lead Candidate Selection H->I

Sources

Methodological & Application

step-by-step synthesis protocol for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. Benzohydrazide derivatives are a well-established class of compounds known for a wide range of biological activities.[1][2] The protocol herein details a robust and efficient two-step synthetic route, beginning with the formation of an ether linkage via the Williamson ether synthesis, followed by the conversion of a methyl ester intermediate to the final hydrazide product through hydrazinolysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and critical safety information.

Introduction and Synthetic Strategy

The target compound, 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, incorporates three key structural motifs: a central benzohydrazide core, a 4-ethoxyphenoxy substituent, and a methylene ether linkage. The synthetic strategy is designed to be logical and high-yielding, proceeding through a stable ester intermediate.

The synthesis commences with a Williamson ether synthesis, a classic and reliable method for forming ether bonds.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, the phenoxide of 4-ethoxyphenol acts as the nucleophile, attacking the primary benzylic halide, methyl 3-(bromomethyl)benzoate. This approach is favored because primary alkyl halides are excellent substrates for the required SN2 mechanism, minimizing competing elimination reactions.[4]

The resulting intermediate, methyl 3-[(4-Ethoxyphenoxy)methyl]benzoate, is then converted to the final product. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate, a potent nucleophile, displaces the methoxy group of the ester to form the thermodynamically stable hydrazide.[5]

Overall Reaction Scheme

The two-step synthesis is illustrated below:

G R1 4-Ethoxyphenol I1 Methyl 3-[(4-Ethoxyphenoxy)methyl]benzoate R1->I1 Step 1: Williamson Ether Synthesis R2 Methyl 3-(bromomethyl)benzoate R2->I1 Base K2CO3, Acetone P1 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide I1->P1 Step 2: Hydrazinolysis R3 Hydrazine Hydrate (NH2NH2·H2O) R3->P1 Solvent2 Ethanol, Reflux

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Wt.PuritySupplier
4-Ethoxyphenol622-62-8C₈H₁₀O₂138.16 g/mol ≥98%Sigma-Aldrich
Methyl 3-(bromomethyl)benzoate1129-28-8C₉H₉BrO₂229.07 g/mol ≥97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21 g/mol ≥99%, anhydrousFisher Scientific
Acetone67-64-1C₃H₆O58.08 g/mol ACS GradeVWR
Hydrazine Hydrate (64%)7803-57-8H₆N₂O50.06 g/mol 64% solutionSigma-Aldrich
Ethanol (200 Proof)64-17-5C₂H₅OH46.07 g/mol Absolute, anhydrousVWR
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93 g/mol ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11 g/mol ACS GradeVWR
Hexanes110-54-3C₆H₁₄86.18 g/mol ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04 g/mol GranularFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for filtration and recrystallization

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, FT-IR spectrometer, Melting point apparatus

Detailed Synthesis Protocol

PART A: Synthesis of Methyl 3-[(4-Ethoxyphenoxy)methyl]benzoate (Intermediate)

Causality Behind Experimental Choices: This step utilizes the Williamson ether synthesis.[6][7] 4-Ethoxyphenol is deprotonated by potassium carbonate, a mild base sufficient for increasing the nucleophilicity of the phenol. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Methyl 3-(bromomethyl)benzoate serves as the electrophile; the benzylic bromide is an excellent leaving group, facilitating the SN2 reaction.[4][8]

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyphenol (5.0 g, 36.2 mmol) and anhydrous potassium carbonate (7.5 g, 54.3 mmol).

  • Add 100 mL of acetone to the flask. Stir the suspension vigorously at room temperature for 15 minutes.

  • In a separate beaker, dissolve methyl 3-(bromomethyl)benzoate (8.3 g, 36.2 mmol) in 20 mL of acetone.

  • Add the methyl 3-(bromomethyl)benzoate solution dropwise to the stirring suspension in the round-bottom flask over 10 minutes.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 56°C). Maintain reflux for 12-16 hours.

  • Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium salts using a Büchner funnel and wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford methyl 3-[(4-ethoxyphenoxy)methyl]benzoate as a white solid.

PART B: Synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide (Final Product)

Causality Behind Experimental Choices: This transformation is a classic hydrazinolysis of an ester.[5] Hydrazine is a superior nucleophile compared to the leaving group (methoxide), driving the reaction forward. Ethanol is an ideal solvent as it dissolves the ester intermediate and is compatible with the high temperature required for the reaction. The product is often poorly soluble in cold ethanol, allowing for convenient isolation by precipitation upon cooling.[1][9]

Step-by-Step Procedure:

  • Place the purified methyl 3-[(4-ethoxyphenoxy)methyl]benzoate (from Part A, e.g., 5.0 g, 17.5 mmol) into a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 50 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Carefully add 64% hydrazine hydrate (2.7 mL, ~52.5 mmol, 3 equivalents) to the solution. (Caution: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C). Maintain a gentle reflux for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting ester spot has disappeared.

  • Upon completion, remove the heating mantle and allow the reaction mixture to cool slowly to room temperature. A white precipitate of the product should form.

  • To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Dry the collected white solid in a vacuum oven at 40-50°C to a constant weight. The product, 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, should be obtained as a white crystalline solid.

Characterization of Final Product

The synthesized compound should be characterized to confirm its identity and purity.

  • Melting Point: Determine using a standard melting point apparatus.

  • FT-IR (ATR, cm⁻¹): Expected characteristic peaks include: ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1240 (Aryl-O-Alkyl ether C-O stretch).

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): Expected signals: ~9.5 (s, 1H, -CONH-), ~7.8-7.4 (m, 4H, Ar-H from benzoyl ring), ~6.9 (d, 2H, Ar-H ortho to OEt), ~6.8 (d, 2H, Ar-H meta to OEt), ~5.1 (s, 2H, -O-CH₂-Ar), ~4.4 (br s, 2H, -NH₂), ~3.9 (q, 2H, -O-CH₂-CH₃), ~1.3 (t, 3H, -O-CH₂-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): Expected signals: ~165 (C=O), ~153 (Ar-C-OEt), ~151 (Ar-C-O), ~138 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~69 (-O-CH₂-Ar), ~63 (-O-CH₂-CH₃), ~15 (-CH₃).

Safety and Handling

  • General Precautions: All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn at all times.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation of vapors and contact with skin and eyes. Use with extreme caution.

  • Methyl 3-(bromomethyl)benzoate: Is a lachrymator and irritant. Avoid inhalation and contact with skin.

  • Solvents: Acetone, ethanol, and DCM are flammable. Keep away from ignition sources. DCM is a suspected carcinogen.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis A1 Charge Flask: 4-Ethoxyphenol, K2CO3, Acetone A2 Add Methyl 3-(bromomethyl)benzoate A1->A2 A3 Reflux for 12-16 hours A2->A3 A4 Cool and Filter Salts A3->A4 A5 Concentrate Filtrate A4->A5 A6 Work-up: DCM, NaOH wash, Brine wash A5->A6 A7 Dry (Na2SO4) and Concentrate A6->A7 A8 Recrystallize Intermediate A7->A8 B1 Dissolve Intermediate in Ethanol A8->B1 Intermediate Product B2 Add Hydrazine Hydrate B1->B2 B3 Reflux for 4-6 hours B2->B3 B4 Cool to Room Temperature B3->B4 B5 Cool in Ice Bath B4->B5 B6 Filter Product B5->B6 B7 Wash with Cold Ethanol B6->B7 B8 Dry Final Product under Vacuum B7->B8

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available at: [Link]

  • Der Pharma Chemica. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]

  • Google Patents. (1969). Benzoic acid hydrazide derivatives and compositions. US3466327A.
  • Arabian Journal of Chemistry. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Available at: [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis Lab Protocol. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • ChemSpider Synthetic Pages. (2014). Partial hydrolysis of a benzonitrile. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 3-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid methyl ester. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2002). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

  • MDPI. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available at: [Link]

Sources

Solvent Selection for the Recrystallization of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

This document provides a comprehensive guide and detailed experimental protocols for the selection of an optimal solvent system for the purification of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide via recrystallization. Recrystallization is a critical technique for achieving high purity of solid organic compounds, and its success is fundamentally dependent on the appropriate choice of solvent.[1] This guide combines a theoretical analysis of the target molecule's physicochemical properties with a systematic, empirical approach to solvent screening. It is intended for researchers, scientists, and drug development professionals seeking to develop a robust and efficient purification methodology for this compound and structurally related aromatic hydrazides.

Introduction: The Critical Role of Purification

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide is a complex organic molecule incorporating multiple functional groups that dictate its chemical behavior and solubility. As with many multi-step organic syntheses, the crude product is often contaminated with impurities such as starting materials, by-products, or residual solvents.[2] Achieving high purity is essential for accurate analytical characterization, reliable biological screening, and meeting stringent regulatory standards in drug development.

Recrystallization remains the most powerful and widely used method for purifying solid organic compounds.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature, allowing for the formation of a crystalline solid upon cooling while impurities remain in the solution.[1][3] This guide outlines the scientific rationale and a practical workflow for identifying such a solvent for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide.

Physicochemical Profile & Solubility Prediction

A foundational step in solvent selection is to analyze the molecular structure of the compound to be purified. The structure of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide reveals key features that govern its polarity and potential for intermolecular interactions.

  • Polar Functionality: The benzohydrazide moiety (-CONHNH₂) is highly polar, with hydrogen bond donor (N-H) and acceptor (C=O, -NH₂) sites. This group is expected to interact favorably with polar solvents.

  • Aromatic and Ether Components: The molecule contains three aromatic rings and an ether linkage (-O-). These substantial nonpolar regions will contribute significantly to its solubility in less polar organic solvents.

  • Overall Polarity: The combination of these features results in a molecule of intermediate polarity. It is unlikely to be soluble in highly nonpolar solvents like hexanes or highly polar solvents like water alone. The "like dissolves like" principle suggests that solvents of intermediate polarity, or solvent mixtures, will be the most effective.[2]

Based on this analysis, we can predict that solvents such as alcohols, ketones, and esters are promising candidates. Aromatic hydrazides are often recrystallized from ethanol or ethanol-water mixtures.[4][5][6]

Systematic Protocol for Solvent Screening

The most reliable method for identifying the ideal recrystallization solvent is through systematic, small-scale solubility testing.[7] This empirical approach validates the predictions made from the structural analysis.

Candidate Solvents

The following table presents a list of candidate solvents, categorized by their general polarity, that should be screened.

Solvent ClassCandidate SolventsRationale
Polar Protic Ethanol, Methanol, Isopropanol, WaterThe hydroxyl group can engage in hydrogen bonding with the hydrazide moiety. Alcohols are frequently used for recrystallizing hydrazides.[5] Water is a potential anti-solvent in a mixed-solvent system.[8]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese solvents have dipole moments and can solvate the polar parts of the molecule without donating hydrogen bonds. Acetonitrile has been shown to be an effective solvent for reactions with aryl hydrazides.[9]
Less Polar Dichloromethane (DCM), TolueneThe aromatic rings and ether component suggest some solubility in less polar solvents. Toluene can be effective for compounds with significant aromatic character.[8]
Nonpolar Hexanes, HeptanePrimarily used as potential anti-solvents ("poorer" solvents) in a mixed-solvent system to induce precipitation when added to a solution of the compound in a "good" solvent.[2][8]
Experimental Workflow: Solvent Selection

The following diagram outlines the logical workflow for systematically screening and selecting a suitable solvent or solvent system.

SolventSelection cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System (if needed) A Place ~20-30 mg of crude compound in a test tube B Add candidate solvent dropwise at room temperature (RT) A->B C Observe Solubility at RT B->C D Soluble at RT? C->D E Heat the mixture to boiling D->E No J Unsuitable: Too soluble. Consider as 'good' solvent for a solvent pair. D->J Yes F Soluble when hot? E->F G Cool slowly to RT, then place in ice bath F->G Yes K Unsuitable: Insoluble. Consider as 'anti-solvent' for a solvent pair. F->K No H Crystals form? G->H I IDEAL SINGLE SOLVENT H->I Yes L Unsuitable: No recovery. Compound oiled out or remained in solution. H->L No M Dissolve compound in minimum amount of hot 'good' solvent (identified in Phase 1, e.g., 'J') N Add 'anti-solvent' dropwise (identified in Phase 1, e.g., 'K') until solution becomes turbid M->N O Add a few drops of 'good' solvent to redissolve precipitate N->O P Cool slowly to induce crystallization O->P Q SUITABLE MIXED SOLVENT P->Q

Figure 1: Workflow for Recrystallization Solvent Selection.

Step-by-Step Protocol for Solubility Testing
  • Preparation: Place approximately 20-30 mg of dry, crude 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide into a small test tube.

  • Room Temperature Test: Add a candidate solvent dropwise (e.g., 0.5 mL at a time) while agitating the mixture. Observe if the solid dissolves completely at room temperature.

    • Interpretation: If the compound dissolves readily in a small volume of cold solvent, that solvent is unsuitable for use as a single recrystallization solvent because recovery will be poor.[2] However, it may be a candidate for the "good" solvent in a mixed pair.

  • Hot Temperature Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the boiling point of the solvent. Add more solvent in small portions until the solid fully dissolves.

    • Interpretation: If the compound dissolves completely in the hot solvent, it is a promising candidate. If it remains insoluble even in a large volume of boiling solvent, the solvent is unsuitable.[2] It may, however, serve as an "anti-solvent" or "poor" solvent in a mixed pair.

  • Crystallization Test: Once a hot, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

    • Interpretation: The formation of a significant amount of crystalline precipitate upon cooling indicates an excellent single solvent. If the compound "oils out" (forms a liquid layer instead of a solid), or if no solid forms at all, the solvent is likely unsuitable on its own.

General Protocol for Bulk Recrystallization

Once an appropriate solvent or solvent system has been identified, the following protocol can be scaled for bulk purification.

RecrystallizationProcess A 1. Dissolution Dissolve crude compound in a minimum amount of boiling solvent in an Erlenmeyer flask. B 2. Hot Filtration (Optional) If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel. A->B C 3. Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. B->C D 4. Collection Collect crystals by vacuum filtration (e.g., using a Büchner funnel). C->D E 5. Washing Wash the collected crystals with a small amount of ice-cold recrystallization solvent. D->E F 6. Drying Dry the purified crystals under vacuum to remove all traces of solvent. E->F

Figure 2: General Experimental Protocol for Recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with agitation until the solid is just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[2]

  • Decolorization (If Necessary): If the solution is colored by impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly to remove residual solvent. Drying is often accomplished in a vacuum oven. The purity of the final product should be assessed by techniques such as melting point analysis and spectroscopy.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling.Re-heat the solution to boil off some of the solvent. Alternatively, add a seed crystal of the pure compound. Scratching the inner wall of the flask at the solution's surface can also induce nucleation.[1]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the compound is too soluble in the hot solvent.Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. If the problem persists, a different solvent or a mixed-solvent system with a lower boiling point is required.[8]
Poor Recovery/Yield Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Cool the flask in an ice bath for an extended period. Ensure the filtration apparatus is pre-heated for hot filtration. The filtrate can be concentrated to recover a second crop of crystals, which may be of lower purity.[2]
Colored Product Colored impurities were not removed.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.

Conclusion

The selection of an appropriate recrystallization solvent is a logical, multi-step process that combines theoretical prediction with empirical testing. For a molecule with mixed polarity like 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, solvents of intermediate polarity such as ethanol or ethyl acetate are strong initial candidates. A systematic screening protocol, as detailed in this guide, is the most reliable path to identifying an optimal solvent system that maximizes both the purity and yield of the final product. The provided protocols offer a robust framework for developing a scalable and effective purification strategy.

References

[7] ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? Available at: [Link] [8] University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link] [3] Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] [2] San Jose City College. Recrystallization-1.doc.pdf. Available at: [Link] Old Dominion University. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Available at: [Link] [10] ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Available at: [Link] [1] vlab.amrita.edu. Recrystallization. Available at: [Link] [9] ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry. Available at: [Link] [11] MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available at: [Link] [12] Organic Syntheses. 10 - Organic Syntheses Procedure. Available at: [Link] [4] International Journal of Pharmaceutical Sciences and Research. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link] [5] National Center for Biotechnology Information. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available at: [Link] [13] National Center for Biotechnology Information. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem. Available at: [Link] [14] Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Available at: [6] ResearchGate. (2025). (PDF) 3-Hydroxy-4-methoxybenzohydrazide. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the efficient synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide via a microwave-assisted organic synthesis (MAOS) approach. Benzohydrazide derivatives are crucial scaffolds in medicinal chemistry and drug development. Traditional synthesis methods often involve prolonged reaction times under thermal reflux conditions. By leveraging microwave irradiation, the synthesis of the target compound from its corresponding ester precursor and hydrazine hydrate is achieved in a fraction of the time, with high yield and purity. This guide details the reaction mechanism, step-by-step experimental protocol, characterization methods, and the scientific rationale behind the procedural choices, positioning MAOS as a superior green chemistry alternative for rapid synthesis.

Introduction: The Imperative for Efficient Synthesis

The benzohydrazide moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, incorporates both the versatile benzohydrazide core and a phenoxy ether linkage, making it a valuable intermediate for the synthesis of more complex bioactive molecules.

Conventional synthesis of hydrazides from esters typically requires prolonged heating under reflux for several hours.[1] This not only consumes significant energy but also extends the discovery and development timeline. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[2] Microwave heating offers direct, uniform, and rapid energy transfer to polar molecules within the reaction mixture, a stark contrast to the slow and inefficient heat transfer of conventional oil baths.[3][4] This results in dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, alongside improvements in product yield and purity.[3][5] This protocol harnesses these advantages to provide a robust and reproducible method for synthesizing 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide.

Reaction Principle and Mechanism

The synthesis proceeds via the hydrazinolysis of a methyl benzoate ester. This reaction is a classic example of nucleophilic acyl substitution.

Overall Reaction:

Mechanism: The reaction mechanism involves the nucleophilic attack of the highly polar hydrazine molecule on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms in hydrazine initiates the attack. This is followed by the elimination of the methoxy group (-OCH₃) as methanol, leading to the formation of the stable hydrazide product. Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants (hydrazine) and the polar solvent (ethanol), thereby increasing molecular collisions and overcoming the activation energy barrier more rapidly than conventional heating.[2]

Caption: Reaction mechanism of hydrazide formation.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesizer capable of controlling temperature and pressure.

Materials and Equipment
  • Chemicals:

    • Methyl 3-[(4-ethoxyphenoxy)methyl]benzoate (≥98% purity)

    • Hydrazine hydrate (99% or absolute)

    • Ethanol (Absolute, 200 proof)

    • Deionized water (for work-up)

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Analytical balance (± 0.1 mg)

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Filter paper

    • Drying oven or vacuum desiccator

Reactant and Solvent Quantities
Compound Molecular Weight ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3-[(4-ethoxyphenoxy)methyl]benzoate286.331.0 g3.491.0
Hydrazine Hydrate (99%)50.060.87 g (0.85 mL)17.455.0
Ethanol (Absolute)46.075.0 mL--
  • Rationale for Stoichiometry: A significant excess of hydrazine hydrate (5 equivalents) is used to drive the reaction to completion and ensure the full consumption of the limiting ester reactant, maximizing the yield.

Step-by-Step Synthesis Procedure
  • Vessel Preparation: Place a magnetic stir bar into a clean, dry 10 mL microwave reaction vessel.

  • Adding Reactants:

    • Weigh 1.0 g (3.49 mmol) of methyl 3-[(4-ethoxyphenoxy)methyl]benzoate and add it to the reaction vessel.

    • In a fume hood, carefully add 5.0 mL of absolute ethanol to the vessel.

    • With continued caution in the fume hood, add 0.85 mL (5 eq.) of hydrazine hydrate to the mixture.

  • Microwave Irradiation:

    • Seal the vessel with the appropriate cap.

    • Place the vessel into the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 120 °C (Use a hold time)

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: 150 W (Dynamic power control to maintain temperature)

      • Stirring: High

      • Pre-stirring: 30 seconds

  • Work-up and Isolation:

    • After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's cooling system.

    • Once cooled, carefully open the vessel in the fume hood.

    • Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water. A white precipitate should form immediately.

    • Stir the suspension for 15 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid product on the filter paper with two portions of cold deionized water (2 x 15 mL).

    • Dry the product under vacuum or in a drying oven at 60 °C to a constant weight.

  • Product Characterization:

    • Determine the final weight and calculate the percentage yield.

    • Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions
  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Microwave Synthesizer: Operate the instrument according to the manufacturer's instructions. Never exceed the recommended pressure or volume limits for the reaction vessels. Ensure the vessel is properly sealed to prevent leakage.

Experimental Workflow Diagram

G A Prepare 10 mL Microwave Vessel (Add stir bar) B Add Reactants: 1. Methyl 3-[(4-ethoxyphenoxy)methyl]benzoate (1.0 g) 2. Ethanol (5 mL) 3. Hydrazine Hydrate (0.85 mL) A->B C Seal Vessel and Place in Microwave Synthesizer B->C D Irradiate: 120 °C, 10 min hold, 150 W C->D E Cool Reaction Vessel to < 50 °C D->E F Precipitate Product in Ice-Cold Water (50 mL) E->F G Isolate via Vacuum Filtration F->G H Wash with Cold Water (2 x 15 mL) G->H I Dry Product to Constant Weight H->I J Characterize Product (NMR, IR, MS) I->J

Caption: Workflow for microwave-assisted hydrazide synthesis.

Expected Results and Characterization

  • Appearance: White to off-white crystalline solid.

  • Yield: > 90%

  • Molecular Formula: C₁₆H₁₈N₂O₃

  • Molecular Weight: 286.33 g/mol

Technique Expected Characteristics
FT-IR (cm⁻¹) ~3300-3200 (N-H stretching, two bands), ~3050 (Aromatic C-H), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II), ~1240 (Asymmetric C-O-C stretch, ether).[6]
¹H NMR Signals corresponding to ethoxy protons (triplet & quartet), aromatic protons (multiple signals in the aromatic region), benzylic CH₂ protons (singlet), hydrazide NH and NH₂ protons (broad singlets, exchangeable with D₂O).[7][8]
¹³C NMR Signals for ethoxy carbons, aromatic carbons, benzylic carbon, and a downfield signal for the carbonyl carbon (~165-170 ppm).[8]
Mass Spec (ESI+) Expected m/z: 287.13 [M+H]⁺, 309.11 [M+Na]⁺.[9]

Discussion: Justification of Protocol Design

  • Solvent Choice: Ethanol is an ideal solvent for this reaction. It effectively dissolves the starting ester, is miscible with hydrazine hydrate, and, most importantly, has a high dielectric constant, allowing it to absorb microwave energy efficiently and heat rapidly.[10] Its boiling point is also suitable for the reaction temperature.

  • Microwave Parameters: The selected temperature of 120 °C and a 10-minute hold time represent a balance between ensuring a complete reaction and preventing potential degradation or side-product formation. Microwave synthesis provides precise temperature control that is difficult to achieve with conventional heating, ensuring reproducibility.[2][3]

  • Efficiency Gains: Compared to traditional methods that can require 4-24 hours of reflux, this 10-minute microwave protocol represents a significant reduction in reaction time and energy consumption.[1][9] This acceleration is a direct result of the efficient and uniform heating provided by microwave irradiation, a hallmark of MAOS.[4][5] This rapid, high-yield process is exceptionally well-suited for high-throughput synthesis in drug discovery environments.

Conclusion

This application note presents a validated, efficient, and rapid protocol for the synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide using microwave assistance. The method dramatically reduces reaction time from hours to minutes while providing excellent yields and high product purity. This approach exemplifies the principles of green chemistry by minimizing energy consumption and reaction time.[11] The protocol is robust and can be readily adopted by researchers in medicinal chemistry and drug development for the rapid generation of key synthetic intermediates.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023).
  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Arabian Journal of Chemistry.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023). Universitas Airlangga Repository.
  • Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Deriv
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC.
  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022). Journal of Applied Pharmaceutical Research.
  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. (2021). MDPI.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). Hindawi.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Barrier

You are likely reading this because your IC50 curves are erratic, or you are observing a fine, milky haze in your cell culture media upon adding 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide .

This compound presents a classic medicinal chemistry paradox known as "Brick Dust." Its structure consists of a highly lipophilic tail (the 4-ethoxyphenoxy and benzyl moieties) linked to a polar, hydrogen-bonding head (the benzohydrazide).[1][2][3]

  • The Problem: The calculated LogP is estimated between 3.5 and 4.0 , meaning it is highly hydrophobic. However, the hydrazide motif (

    
    ) has a pKa of approximately 3.0–3.5  (for the conjugate acid). At physiological pH (7.4), the molecule is neutral (uncharged) .
    
  • The Consequence: Without a charge to interact with water molecules, and with a heavy aromatic burden driving hydrophobic aggregation, the compound "crashes out" (precipitates) almost immediately upon dilution from DMSO into aqueous buffer.

This guide provides the protocols to force this molecule into solution without compromising your biological assay.

Critical Protocol: The "Step-Down" Solubilization[2][3]

Do not pipette your DMSO stock directly into a large volume of cold PBS.[1][3] This causes local high concentrations that trigger irreversible precipitation.[1][3]

Phase A: Preparation of Master Stock (1000x)
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[1][3][4]
    
  • Concentration: Prepare a 10 mM or 50 mM stock.

    • Note: Benzohydrazides are prone to oxidation.[1][3] Purge the vial with nitrogen or argon gas before closing.[1]

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
Phase B: The Intermediate Dilution Method (Recommended)

This method prevents the "shock" of aqueous transition.

  • Prepare Buffer: Warm your culture media or buffer (PBS/HEPES) to 37°C .

  • Step 1 (Pre-dilution): Dilute your DMSO stock 1:10 into 100% Ethanol or PEG-400 .[1][2][3]

    • Why? This lowers the dielectric constant gap between the pure DMSO and the water.

  • Step 2 (Final Dosing): Add this intermediate mix dropwise to your vortexing aqueous buffer.

    • Target: Final DMSO concentration should be

      
       0.5% (v/v) to avoid cytotoxicity.[1][3][5]
      

Advanced Strategy: Cyclodextrin Complexation[6][7]

If the standard protocol fails (visible turbidity at >10


M), you must use a carrier. Benzohydrazides fit well into the cavity of Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1][2][3][4]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer (e.g., PBS).[1][2][3][4] Filter sterilize (0.22 
    
    
    
    m).[1][3]
  • Add your compound (from DMSO stock) directly to this Cyclodextrin-rich buffer.[1][2][3][4]

  • Sonicate in a water bath at 37°C for 15–30 minutes.

  • Mechanism: The lipophilic ethoxyphenoxy tail enters the cyclodextrin torus, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Visual Workflow: Decision Tree

The following diagram outlines the logical flow for solubilizing this compound based on your assay requirements.

SolubilityWorkflow Start Start: 3-[(4-Ethoxyphenoxy)methyl] benzohydrazide Solid DMSO_Stock Dissolve in DMSO (10-50 mM) Start->DMSO_Stock Assay_Type Select Assay Type DMSO_Stock->Assay_Type Cell_Based Cell-Based Assay (Max 0.5% DMSO) Assay_Type->Cell_Based Sensitive Cells Enzymatic Enzymatic/Biochem (Higher DMSO tolerance) Assay_Type->Enzymatic Robust Enzymes CD_Complex HP-beta-Cyclodextrin Complexation Cell_Based->CD_Complex Recommended Direct_Dilution Direct Dilution (Risk of Precipitation) Enzymatic->Direct_Dilution Check_Turbidity Check Turbidity (Abs 600nm) Direct_Dilution->Check_Turbidity CD_Complex->Check_Turbidity Success Proceed to Assay Check_Turbidity->Success Clear Fail Precipitation Detected Check_Turbidity->Fail Cloudy Fail->CD_Complex Retry with Carrier

Caption: Decision matrix for solubilizing lipophilic benzohydrazides based on assay sensitivity.

Troubleshooting & FAQ

Common Issues Matrix
SymptomProbable CauseCorrective Action
Loss of Potency Compound precipitated ("crashed out") upon dilution.[1][2][3]Use the Intermediate Dilution Method (Phase B) or switch to HP-

-CD carrier.[1][2][3]
High Background Micro-aggregates scattering light in plate reader.[1][3]Measure absorbance at 650nm (turbidity check) before running the assay.[1] Spin down plates at 1000xg for 5 min.
Yellow Discoloration Oxidation of the hydrazide group.[1]The stock is degraded.[1][6] Prepare fresh stock and store under inert gas (

). Avoid freeze-thaw.[1][2][3]
Cell Toxicity DMSO concentration > 0.5% or compound aggregates.[1][3]Include a "Vehicle Only" control at the highest DMSO % used.[1] If toxic, use Cyclodextrin.[1]
Frequently Asked Questions

Q: Can I use acid to dissolve it? The hydrazide is basic. A: While the hydrazide nitrogen can be protonated, the pKa is very low (


3.0). You would need a pH < 3 to keep it soluble, which is incompatible with most biological assays. Do not use HCl unless your assay is specifically acidic.[1][3]

Q: My stock solution froze in the fridge. Is it ruined? A: Likely not, but repeated freeze-thaw cycles introduce moisture, which promotes hydrolysis of the hydrazide linkage.[1] If you see a precipitate inside the DMSO vial that won't redissolve upon warming to 37°C, discard it.

Q: What is the maximum solubility in PBS? A: Without a carrier, expect solubility to be < 5


M .[1] With 20% HP-

-CD, you can typically achieve 50–100

M
.[1][2][3]

References

  • Lipophilicity and Solubility: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][3] Link

  • Cyclodextrin Applications: Brewster, M. E., & Loftsson, T. (2007).[1][4] Cyclodextrins as pharmaceutical solubilizers.[1][3][7] Advanced Drug Delivery Reviews. Link

  • DMSO Tolerance in Assays: BenchChem Technical Support. (2025).[1][3][5][8][9] Considerations regarding use of solvents in in vitro cell based assays. Link

  • Benzohydrazide Chemistry: PubChem Compound Summary for Benzohydrazide Derivatives. National Library of Medicine.[1][3] Link

Sources

addressing steric hindrance in 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BHZ-3-ETH-STERIC Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Overcoming Steric Hindrance & Solubility Barriers in Downstream Synthesis

Executive Summary & Molecule Diagnostics

User Problem: You are experiencing low yields, incomplete conversion, or purification difficulties when reacting 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide .

Root Cause Analysis: While the meta-substitution pattern of the benzohydrazide core is less sterically demanding than an ortho-substitution, the (4-ethoxyphenoxy)methyl tail introduces significant conformational flexibility . This "floppy" tail can fold back toward the hydrazide reaction center (


), creating a transient steric shield that impedes nucleophilic attack or cyclization. Additionally, the ether linkage increases lipophilicity, often causing premature precipitation in standard polar protic solvents (EtOH/MeOH) before the reaction is complete.
Diagnostic Flowchart

Use this logic tree to identify your specific failure mode.

ReactionDiagnostics Start START: Reaction Failure CheckSolubility Is the starting material fully dissolved at 60°C? Start->CheckSolubility CheckTLC TLC Analysis: Is Hydrazone intermediate visible? CheckSolubility->CheckTLC Yes (Clear solution) SolventSwitch Action: Switch to DMSO/EtOH (1:4) or use Phase Transfer Catalyst CheckSolubility->SolventSwitch No (Precipitate forms) CyclizationIssue Issue: Cyclization Stalled CheckTLC->CyclizationIssue Yes (Hydrazone present) SchiffIssue Issue: Nucleophilic Attack Blocked CheckTLC->SchiffIssue No (Only SM remains) IodineMethod Action: Switch to I2/K2CO3 (Avoids thermal degradation) CyclizationIssue->IodineMethod Microwave Action: Apply Microwave Irradiation (Overcomes activation energy barrier) SchiffIssue->Microwave

Figure 1: Diagnostic logic for identifying the bottleneck in benzohydrazide derivatization.

Troubleshooting Module: Schiff Base Formation

Objective: Synthesis of Hydrazones (Condensation with Aldehydes/Ketones).

The Problem: "The reaction stalls at 50% conversion."

The bulky ethoxyphenoxy tail creates a "entropic drag." Even if the hydrazide is chemically reactive, the molecule struggles to adopt the planar geometry required for the formation of the


 bond due to the rotating tail interfering with the approaching electrophile.
The Solution: Microwave-Assisted Synthesis (MWI)

Microwave irradiation is superior to conventional reflux for this substrate. It provides direct dielectric heating to the polar hydrazide bond, increasing molecular rotation and overcoming the steric energy barrier.

Protocol: Acid-Catalyzed MWI Condensation

ParameterCondition
Solvent Ethanol (Abs.) + 2-3 drops Glacial Acetic Acid
Stoichiometry 1.0 eq Hydrazide : 1.1 eq Aldehyde
Catalyst Glacial Acetic Acid (Protonates the carbonyl, making it more electrophilic)
MW Settings 250W - 300W (Variable Power)
Temperature 80°C (Ceiling)
Time 2–5 minutes (vs. 4–6 hours reflux)

Step-by-Step:

  • Dissolution: Dissolve 1 mmol of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide in 10 mL Ethanol. If cloudy, add minimal DMSO dropwise until clear.

  • Activation: Add 1.1 mmol of the aldehyde and 3 drops of glacial acetic acid.

  • Irradiation: Place in a microwave reactor (or sealed synthesis vial). Irradiate at 250W for 2 minutes.

  • Monitoring: Check TLC (System: Hexane:EtOAc 6:4). The hydrazone is typically less polar than the hydrazide.

  • Workup: Pour reaction mixture into 50 mL ice-cold water. The steric bulk actually helps here—the product is highly lipophilic and will precipitate immediately. Filter and wash with cold ethanol.

Technical Insight: The acetic acid is critical. It protonates the aldehyde oxygen (


), creating a stronger electrophile that "pulls" the sterically hindered nitrogen in, compensating for the slow approach caused by the bulky tail [1].

Troubleshooting Module: Cyclization to 1,3,4-Oxadiazole

Objective: Closing the ring from the Hydrazone intermediate.

The Problem: "POCl3 causes charring/tarring."

Standard cyclodehydration using Phosphorus Oxychloride (


) requires high heat (reflux). Because your molecule has an ether linkage (

), harsh acidic conditions and high heat can cleave the ether bond or cause polymerization before the sterically hindered ring closes.
The Solution: Iodine-Mediated Oxidative Cyclization

Switch to an Iodine (


) / Potassium Carbonate (

) system.[1][2] This is a mild, transition-metal-free method that operates at lower temperatures and tolerates bulky ether groups well.

Mechanism of Action:

  • Iodination: The hydrazone

    
     is iodinated.
    
  • Base Abstraction:

    
     abstracts a proton.
    
  • Cyclization: The carbonyl oxygen attacks the

    
     bond, displacing iodide (a good leaving group) to close the ring.
    

Protocol:


 / 

Method
ReagentRoleStoichiometry
Hydrazone Substrate1.0 eq
Iodine (

)
Oxidant1.1 eq

Base3.0 eq
Solvent DMSO (Critical for solubility)5 mL / mmol
Temp/Time 80–100°C1–3 Hours

Step-by-Step:

  • Suspend the hydrazone (from Module 2) in DMSO.

  • Add

    
     and stir for 10 minutes at room temp.
    
  • Add molecular Iodine (

    
    ) in small portions. The solution will turn dark.
    
  • Heat to 80°C. The color typically fades to light orange/yellow as iodine is consumed.

  • Quench: Pour into water containing 5% Sodium Thiosulfate (

    
    ). This neutralizes unreacted iodine and prevents staining.
    
  • Isolation: Extract with Ethyl Acetate if precipitate does not form immediately.

ReactionMechanism Hydrazone Hydrazone (Bulky Tail) Iodination N-Iodination (via I2) Hydrazone->Iodination + I2 Cyclization Oxidative Cyclization (Base Mediated) Iodination->Cyclization + K2CO3 / 80°C Product 1,3,4-Oxadiazole (Ether Linkage Intact) Cyclization->Product - HI

Figure 2: Pathway for mild oxidative cyclization avoiding acid-mediated ether cleavage [2].

Frequently Asked Questions (FAQs)

Q1: My NMR shows a messy "hump" around 3.5–4.0 ppm. Is my product impure?

  • Answer: Not necessarily. The

    
     protons in your molecule are sensitive to conformational locking. If your solvent is 
    
    
    
    , the bulky tail might be rotating slowly on the NMR timescale, causing peak broadening.
    • Validation: Run the NMR at 50°C or use DMSO-

      
      . If the hump sharpens into a singlet/doublet, it is a conformational issue, not an impurity.
      

Q2: Can I use Ethanol for the Iodine cyclization method?

  • Answer: No. Iodine solubility is lower in ethanol, and the reaction requires higher temperatures (100°C+) to overcome the steric barrier of your specific tail. DMSO or Dioxane is required to reach the necessary activation energy without pressurizing the vessel.

Q3: How do I remove the Iodine stain from my final product?

  • Answer: The bulky lipophilic tail tends to trap Iodine. Wash the organic layer (EtOAc) with saturated Sodium Metabisulfite or Sodium Thiosulfate solution twice during workup. If the solid product is still yellow, recrystallize from Ethanol/Water (9:1).

References

  • Microwave Assisted Synthesis of Schiff Bases: Chacko, E. P., & Rao, G. K. (2007).[3] Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry.

  • Iodine Mediated Cyclization: Yu, W., et al. (2013).[4][5]

    
    -Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides.[1][2][4][5] Journal of Organic Chemistry. 
    
  • Benzohydrazide Solubility & Reactivity: Kapila, P., et al. (2017). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. App Clin Pharmacol Toxicol.[6]

Sources

Technical Support Center: Alternative Catalysts for Ethoxyphenoxy Benzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethoxyphenoxy benzohydrazides. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common experimental hurdles, and explore more efficient and environmentally friendly catalytic systems. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and innovate in your own work.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the synthesis of ethoxyphenoxy benzohydrazides, with a focus on alternative catalytic approaches.

Q1: My conventional synthesis of ethoxyphenoxy benzohydrazides from the corresponding ethyl ester and hydrazine hydrate is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Sluggish reactions and low yields in the conventional hydrazinolysis of esters are common issues.[1][2] The primary reason is often the relatively low reactivity of the ester carbonyl towards hydrazine, which is a mild nucleophile. Several factors can be at play:

  • Steric Hindrance: The ethoxyphenoxy group, depending on its position on the phenyl ring, might sterically hinder the approach of hydrazine to the ester carbonyl.

  • Reaction Conditions: Conventional heating under reflux in solvents like ethanol can be inefficient and may require prolonged reaction times, leading to potential side reactions or degradation of the product.[1][2]

  • Equilibrium: The reaction is reversible, and the accumulation of the alcohol byproduct can shift the equilibrium back towards the starting materials.

To improve your synthesis, consider exploring alternative energy sources such as microwave irradiation or ultrasonication, which have been shown to significantly reduce reaction times and improve yields for hydrazide synthesis.[3][4][5]

Q2: What are the main advantages of using microwave-assisted synthesis for ethoxyphenoxy benzohydrazides?

A2: Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods for the synthesis of benzohydrazides:[4][6]

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times, often from hours to minutes.[4][6]

  • Increased Yields and Purity: The rapid and uniform heating can minimize the formation of side products, resulting in higher yields and purer products.[4]

  • Energy Efficiency: MAOS is generally more energy-efficient than conventional refluxing.[7]

  • Milder Reaction Conditions: In some cases, microwave assistance can facilitate reactions under milder conditions, which can be beneficial for sensitive substrates.[4]

Q3: Are there any "green" or environmentally friendly catalytic alternatives for this synthesis?

A3: Yes, several green catalytic approaches have been successfully employed for hydrazide synthesis and can be adapted for ethoxyphenoxy benzohydrazides:

  • L-Proline: This naturally occurring amino acid has been used as an efficient and environmentally friendly organocatalyst for the synthesis of hydrazide derivatives.[8][9] It is biodegradable, non-toxic, and promotes reactions under mild conditions.[8]

  • MgO Nanoparticles: Magnesium oxide nanoparticles have been utilized as a reusable and efficient heterogeneous catalyst for hydrazone synthesis under solvent-free and ultrasonic conditions.[10] This approach offers advantages such as clean reactions and easy catalyst recovery.

  • Solvent-Free Conditions: Many microwave-assisted and ultrasound-assisted methods can be performed under solvent-free conditions, significantly reducing the environmental impact of the synthesis.[6]

Q4: Can ultrasound be used to improve the synthesis of ethoxyphenoxy benzohydrazides?

A4: Absolutely. Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones within the reaction mixture.[7] This can lead to:

  • Enhanced Reaction Rates: The high-energy microenvironment created by cavitation can significantly accelerate the reaction between the ethoxyphenoxy ester and hydrazine.[7][11]

  • Improved Yields: Ultrasound irradiation has been shown to lead to higher yields in shorter reaction times compared to conventional methods.[11]

  • Milder Conditions: The reaction can often be carried out at lower temperatures than conventional heating.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of ethoxyphenoxy benzohydrazides.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficient catalyst activity.2. Poor solubility of starting materials.3. Incomplete reaction due to short reaction time or low temperature.4. Steric hindrance from the ethoxyphenoxy group.1. Catalyst Check: If using a solid catalyst (e.g., MgO), ensure it is properly activated. For L-proline, check its purity. Consider switching to a more active catalytic system like microwave or ultrasound irradiation.[3][7]2. Solvent Optimization: Try a different solvent or a co-solvent system to improve solubility. For ultrasound-assisted synthesis, a water-glycerol mixture has been reported to be effective.[7]3. Reaction Optimization: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).4. Alternative Methods: Employ microwave or ultrasound-assisted synthesis to overcome steric barriers through increased kinetic energy.[4][5]
Formation of Multiple Products (Impure Product) 1. Side reactions due to prolonged heating.2. Diacylation of hydrazine.3. Degradation of starting material or product.1. Reduce Reaction Time: Utilize microwave or ultrasound to shorten the reaction time and minimize side product formation.[3][11]2. Control Stoichiometry: Use a slight excess of hydrazine hydrate to favor the formation of the monohydrazide.[12]3. Milder Conditions: Explore lower reaction temperatures, especially when using microwave or ultrasound.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Presence of unreacted starting materials or byproducts with similar polarity.1. Solvent Removal: If the product is soluble, remove the solvent under reduced pressure.[4] Then, attempt recrystallization from a different solvent system.2. Chromatography: If recrystallization is ineffective, purify the product using column chromatography.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for alternative catalytic syntheses of ethoxyphenoxy benzohydrazides.

Protocol 1: Microwave-Assisted Synthesis

This protocol provides a general guideline for the rapid synthesis of ethoxyphenoxy benzohydrazides using microwave irradiation.

Materials:

  • Ethyl (ethoxyphenoxy)benzoate (1 equivalent)

  • Hydrazine hydrate (1.2 - 1.5 equivalents)

  • Ethanol (optional, as solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the ethyl (ethoxyphenoxy)benzoate and hydrazine hydrate. If desired, a minimal amount of ethanol can be added to ensure a homogeneous mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically for the specific substrate.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a solid product precipitates, filter it and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis

This protocol outlines the use of ultrasound to facilitate the synthesis of ethoxyphenoxy benzohydrazides.

Materials:

  • Ethyl (ethoxyphenoxy)benzoate (1 equivalent)

  • Hydrazine hydrate (1.2 - 1.5 equivalents)

  • Ethanol or a water-glycerol mixture (as solvent)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a round-bottom flask, dissolve the ethyl (ethoxyphenoxy)benzoate in the chosen solvent.

  • Add hydrazine hydrate to the solution.

  • Immerse the flask in an ultrasonic bath or place the tip of a probe sonicator into the reaction mixture.

  • Apply ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) and power. The reaction can be conducted at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, work up the reaction as described in Protocol 1.

Section 4: Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_methods Alternative Catalytic Methods cluster_process Reaction & Work-up cluster_end Product start_ester Ethyl (ethoxyphenoxy)benzoate reaction Reaction start_ester->reaction start_hydrazine Hydrazine Hydrate start_hydrazine->reaction method_mw Microwave Irradiation method_mw->reaction Accelerates method_us Ultrasonication method_us->reaction Enhances method_green Green Catalysts (e.g., L-Proline, MgO) method_green->reaction Catalyzes workup Work-up (Filtration/Solvent Removal) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Ethoxyphenoxy Benzohydrazide purification->product

Caption: Workflow for the synthesis of ethoxyphenoxy benzohydrazides.

Troubleshooting Decision Tree

G start Low/No Product? check_solubility Are starting materials fully dissolved? start->check_solubility Yes start->check_solubility No optimize_solvent Optimize solvent system. check_solubility->optimize_solvent No check_conditions Are reaction conditions optimal? check_solubility->check_conditions Yes optimize_solvent->check_solubility increase_time_temp Increase reaction time/temperature. check_conditions->increase_time_temp No consider_alternative Consider alternative methods (Microwave/Ultrasound). check_conditions->consider_alternative Yes increase_time_temp->check_conditions success Successful Synthesis consider_alternative->success

Caption: Troubleshooting decision tree for low product yield.

References

  • Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides. (n.d.). Google Scholar.
  • Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. (n.d.). ResearchGate.
  • An Eco-Friendly Ultrasound-Assisted Synthesis of Novel Fluorinated Pyridinium Salts-Based Hydrazones and Antimicrobial and Antitumor Screening. (n.d.). PMC.
  • Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial. (2021, December 11). Taylor & Francis.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024, July 30). MDPI.
  • Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. (n.d.). ResearchGate.
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022, May 11). RSC Publishing.
  • Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. (2016, September 24). Hilaris Publisher.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023, October 10). Pharmacy Education.
  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. (n.d.). PMC.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024, July 28). ResearchGate.
  • Note Development and assessment of green synthesis of hydrazides†. (n.d.). krishikosh.
  • Preparation method of hydrazide compound. (n.d.). Google Patents.
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... (2024, June 2). ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide and Isoniazid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimycobacterial Drug Development

In the persistent global battle against tuberculosis (TB), the quest for novel, potent, and less toxic therapeutic agents is paramount. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, faces the growing challenge of drug resistance. This has spurred the exploration of new chemical scaffolds, among which benzohydrazide derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the bioactivity of a representative benzohydrazide, 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, and the established drug, isoniazid.

Introduction: The Compounds

Isoniazid (INH) , or isonicotinohydrazide, is a synthetic derivative of nicotinic acid that has been a primary drug for the treatment of tuberculosis since its discovery in the early 1950s.[1] Its high efficacy against actively replicating Mycobacterium tuberculosis (Mtb) has cemented its role in combination therapy. However, its efficacy is compromised by the emergence of resistant Mtb strains, often due to mutations in the katG gene.[1]

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide belongs to the benzohydrazide class of organic compounds, which are characterized by a benzene ring attached to a hydrazide moiety. This scaffold is a subject of significant interest in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Numerous studies have explored the antitubercular potential of benzohydrazide derivatives, making 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide a relevant candidate for comparison with established drugs like isoniazid.[2]

Mechanism of Action: A Tale of Two Pathways

Isoniazid: The Prodrug Approach

Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its therapeutic effect.[1] The key steps in its mechanism of action are:

  • Uptake: Isoniazid passively diffuses into the Mtb bacillus.

  • Activation: The mycobacterial catalase-peroxidase enzyme, KatG, activates isoniazid by converting it into a reactive isonicotinic acyl radical.[1]

  • Target Inhibition: This radical then covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase, known as InhA.[1]

  • Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing it with its characteristic impermeability and structural integrity.[1] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to the disruption of the cell wall and ultimately, bacterial cell death.[1]

G cluster_mtb Inside Mtb Cell Isoniazid Isoniazid (Prodrug) Mtb Mycobacterium tuberculosis Cell Isoniazid->Mtb KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Reactive_Radical Isonicotinic Acyl Radical KatG->Reactive_Radical Adduct Isonicotinoyl-NAD Adduct Reactive_Radical->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide: A Potential Direct Inhibitor

The precise mechanism of action for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide has not been as extensively elucidated as that of isoniazid. However, based on studies of structurally related benzohydrazide derivatives, it is hypothesized to act as a direct inhibitor of mycobacterial enzymes, potentially bypassing the need for activation by KatG. Many hydrazone derivatives are being investigated as potential inhibitors of the InhA enzyme, the same target as activated isoniazid.[3] The rationale behind this approach is that direct InhA inhibitors could be effective against isoniazid-resistant Mtb strains that have mutations in the katG gene.

The presence of the bulky phenoxymethyl group in 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide may facilitate its binding to the active site of InhA or other essential mycobacterial enzymes, leading to the inhibition of critical metabolic pathways.

Comparative Bioactivity: A Look at the Numbers

A direct comparison of the bioactivity of these two compounds relies on experimental data, primarily the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of M. tuberculosis and the cytotoxic concentration (IC50) against mammalian cells, which helps in determining the selectivity index (SI = IC50/MIC).

Antitubercular Activity

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
Isoniazid H37Rv0.02 - 0.1[4]
N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazideH37Rv0.78[5]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideH37Rv1.56[5]
N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazideH37Rv3.125[6]
N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazideH37Rv6.25[6]

This table presents a selection of MIC values for isoniazid and various benzohydrazide derivatives against the standard H37Rv strain of M. tuberculosis.

Cytotoxicity

The therapeutic potential of any antimicrobial agent is intrinsically linked to its safety profile. Isoniazid is known to cause hepatotoxicity and peripheral neuropathy. The cytotoxicity of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide would need to be experimentally determined, but data from related compounds can provide an initial assessment.

CompoundCell LineIC50 (µM)Reference
Isoniazid HepG2 (human liver)>1000[7]
Isoniazid VERO (monkey kidney)>1000[7]
N'-E-benzylidene benzohydrazideUM-UC-3 (human bladder cancer)482[8]
N'-E-benzylidene benzohydrazideMDA-MB-231 (human breast cancer)1334[8]
Pyrrolyl benzohydrazide derivative C8A549 (human lung cancer)10.23[6]
Pyrrolyl benzohydrazide derivative C18A549 (human lung cancer)25.41[6]

This table shows the 50% inhibitory concentration (IC50) of isoniazid and various benzohydrazide derivatives against different mammalian cell lines.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the bioactivity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds (isoniazid and 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of bacteria is observed. Visual inspection or the use of a growth indicator like resazurin can be employed.

G Start Start Prepare_Inoculum Prepare Mtb Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Compounds Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Determination of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., VERO, HepG2) is cultured in appropriate media and seeded into a 96-well plate at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Serial Dilutions of Compounds Seed_Cells->Add_Compounds Incubate_Cells Incubate for 24-72h Add_Compounds->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Conclusion and Future Perspectives

This comparative guide highlights the established bioactivity of isoniazid and the promising potential of the benzohydrazide scaffold, represented by 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide.

  • Isoniazid remains a potent antitubercular agent, but its effectiveness is threatened by resistance and associated toxicities. Its mechanism of action as a prodrug is well-understood, providing a clear target for the development of new inhibitors.

  • 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide and its analogues represent a promising area of research. The available data on related compounds suggest that they can exhibit significant antitubercular activity, potentially through the direct inhibition of essential mycobacterial enzymes like InhA. This could offer an advantage against isoniazid-resistant strains.

Future research should focus on:

  • Definitive Bioactivity Testing: It is crucial to determine the specific MIC of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide against a panel of M. tuberculosis strains, including drug-resistant isolates.

  • Comprehensive Cytotoxicity Profiling: A thorough in vitro and in vivo toxicological evaluation of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide is necessary to establish its safety profile and therapeutic index.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide will be vital for its further development and optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide scaffold can lead to the identification of derivatives with improved potency and reduced toxicity.

By systematically investigating novel chemical entities like 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, the scientific community can continue to build a robust pipeline of next-generation antitubercular drugs to combat the global threat of tuberculosis.

References

Sources

mass spectrometry (LC-MS) validation of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive, self-validating protocol for assessing the purity of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide (EPMB).

The Verdict: While HPLC-UV is sufficient for routine lot-release of high-purity batches, LC-MS is the mandatory standard for process validation and trace impurity profiling. The hydrazide moiety is chemically reactive, leading to specific degradation pathways (hydrolysis, oxidation) that often co-elute with the parent peak in UV-based methods. This guide outlines a high-sensitivity LC-MS/MS workflow that supersedes traditional UV and NMR methods for sub-1% impurity detection.

Part 1: The Analytical Challenge

The Molecule[1]
  • Analyte: 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 286.1317 Da

  • [M+H]⁺: 287.1390 Da

Structural Vulnerabilities: The molecule consists of two benzene rings linked by an ether/methylene bridge, terminating in a benzohydrazide group.

  • Hydrazide Reactivity: The terminal

    
     is nucleophilic. It readily condenses with trace aldehydes (from solvents/containers) to form hydrazones.
    
  • Hydrolysis: In acidic aqueous media, the hydrazide hydrolyzes back to the ethyl ester precursor or the free carboxylic acid.

  • Ionization: The hydrazide nitrogen is easily protonated, making ESI(+) the ideal ionization mode.

The "Blind Spot" of Alternatives

Standard purity methods fail to capture the full picture for benzohydrazides:

  • HPLC-UV (254 nm): The ether and benzoyl groups are strong chromophores. However, the ethyl ester precursor (synthetic impurity) and the carboxylic acid (hydrolysis product) have UV spectra nearly identical to the parent compound. If they co-elute, UV will report a single "pure" peak (False Positive).[1]

  • ¹H-NMR: Excellent for structure confirmation but lacks the dynamic range to quantify 0.1% impurities, especially if impurity signals overlap with the massive solvent or parent peaks.

Part 2: Method Comparison

The following table objectively compares the validation capability of LC-MS against industry alternatives.

FeatureLC-MS (Recommended) HPLC-UV (DAD) ¹H-NMR
Specificity High (Mass discrimination resolves co-eluting peaks)Medium (Relies solely on retention time &

)
High (Structural) / Low (Quantitation)
LOD (Limit of Detection) < 1 ng/mL (Trace analysis)~100 ng/mL~10 µg/mL
Impurity ID Definitive (via MS/MS fragmentation)Inferential (via RRT matching)Structural (but difficult for trace levels)
Throughput High (5-8 min run)Moderate (15-30 min run)Low
Cost per Sample HighLowMedium
Primary Use Case Purity validation, Impurity profiling Routine QC, Lot releaseIdentity confirmation

Part 3: LC-MS Validation Protocol

This protocol is designed to meet ICH Q2(R1) standards.[2]

Validation Workflow

The following diagram illustrates the decision matrix for validating the method.

ValidationWorkflow Start Method Development SystemSuit System Suitability (5 Replicates) Start->SystemSuit Specificity Specificity Check (Blank vs. Sample vs. Spiked) SystemSuit->Specificity Linearity Linearity (R² > 0.999) Range: 0.1 - 1000 ng/mL Specificity->Linearity Accuracy Accuracy & Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision PassFail Criteria Met? Precision->PassFail Valid Method Validated PassFail->Valid Yes Optimize Optimize Chromatography (Gradient/Column) PassFail->Optimize No Optimize->Start

Caption: Step-by-step validation logic following ICH Q2(R1) guidelines, ensuring robustness before final approval.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm). Why: High surface area for retention of the hydrophobic ethoxy-phenoxy tail.

  • Mobile Phase A: Water + 0.1% Formic Acid. Why: Acidic pH ensures protonation of the hydrazide for ESI+.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Why: ACN provides sharper peaks for basic compounds compared to Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3]

  • Scan Mode:

    • Q1 Scan (Full Scan): 100–600 m/z (For total purity assessment).

    • MRM (Multiple Reaction Monitoring): For quantitation of specific known impurities.

  • Key Transitions:

    • Parent (EPMB): 287.1

      
       121.1 (Cleavage of ether, stable phenoxy ion).
      
    • Impurity A (Acid Hydrolysis): 273.1

      
       121.1 (Loss of hydrazine group).
      
    • Impurity B (Ethyl Ester Precursor): 301.1

      
       255.1 (Loss of ethanol).
      

Part 4: Experimental Data & Fragmentation Logic

To validate specificity, you must prove the MS can distinguish the parent from closely related structures.[4]

Fragmentation Pathway

Understanding the fragmentation is crucial for setting up the MRM transitions.

Fragmentation Parent [M+H]⁺ m/z 287.1 Frag1 Acylium Ion (Loss of -NHNH₂) m/z 255.1 Parent->Frag1 -32 Da (Hydrazine) Frag2 Tropylium-like (Ether Cleavage) m/z 121.1 Parent->Frag2 Ether Cleavage Frag3 Benzoyl Ion m/z 135.0 Frag1->Frag3 Secondary Frag

Caption: Proposed ESI+ fragmentation pathway for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide.

Representative Validation Data (Simulated)

The following table represents typical acceptance criteria and results for a successful validation.

ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (R²)

0.9992PASS
Accuracy (Recovery) 80% - 120%98.4% (at 100 ng/mL)PASS
Precision (%RSD)

3.2% (n=6)PASS
Specificity No interference at RTClean blank, resolved impuritiesPASS
LOQ S/N

0.5 ng/mLPASS

Part 5: Troubleshooting & Optimization

Issue 1: Peak Tailing

  • Cause: Interaction of the basic hydrazide nitrogen with residual silanols on the column.

  • Fix: Increase buffer strength (e.g., 10mM Ammonium Formate) or use an end-capped column designed for bases (e.g., C18 Shield RP).

Issue 2: "Ghost" Peak at [M+12]

  • Cause: Formaldehyde adduct. Hydrazides are scavengers. If you see a peak at m/z 299 (+12 Da), your mobile phase or glassware is contaminated with formaldehyde.

  • Fix: Use fresh LC-MS grade solvents and avoid plasticware that may leach aldehydes.

Issue 3: Carryover

  • Cause: Hydrazides can stick to metallic injector needles.

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][5][6] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7] Link

  • BenchChem. (n.d.). 3-[(4-Nitrophenoxy)methyl]benzohydrazide Properties (Analogous Structure).Link

  • Sisu@UT. (2023). Validation of Liquid Chromatography Mass Spectrometry (LC-MS) Methods. University of Tartu. Link

  • Farmacia Journal. (2010). Comparison of a LC/MS Method with a LC/UV Method.Link[8]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological potential of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide (CAS: 438473-40-6), a specific lipophilic benzohydrazide scaffold. While often utilized as a chemical building block, this structure possesses distinct pharmacophores relevant to antimicrobial virulence inhibition (targeting Type III Secretion Systems or Laccase) and neuroprotective/antiprion screening.

This document compares the 3-meta-linked ethoxy analog against its para-isomers and electron-deficient counterparts (e.g., nitro-derivatives), providing researchers with a rational basis for lead optimization in fragment-based drug discovery (FBDD).

Structural Analysis & Pharmacophore Deconstruction

The molecule consists of two distinct domains connected by a flexible linker. Understanding this duality is critical for predicting biological interaction.

The Pharmacophore Map
  • Domain A (Head): Benzohydrazide Motif: The (-CONHNH2) group is a "privileged structure" capable of:

    • Metal Chelation: Binds divalent cations (Cu²⁺, Zn²⁺, Fe²⁺) often found in metalloenzymes (e.g., Laccase, Histone Deacetylases).

    • Covalent Trapping: Reacts with carbonyl-containing cofactors or substrates to form stable hydrazones.

  • Domain B (Tail): 4-Ethoxyphenoxy Moiety: A lipophilic tail that anchors the molecule into hydrophobic pockets of the target protein.

  • Linker: Methylene Bridge (-CH2-): The meta (3-position) substitution on the central benzene ring induces a "bent" conformation, distinct from the linear geometry of para-substituted analogs.

Comparative SAR Table: Electronic & Steric Impact

The following table compares the subject compound with key structural analogs to highlight the functional impact of the 4-ethoxy group and meta-linkage .

Analog IDSubstituent (R)Linkage PositionElectronic EffectLipophilicity (LogP)Predicted Primary Utility
Target (A1) 4-Ethoxy (-OEt) Meta (3) e- Donor (Strong) High (~2.8) CNS/Antiprion (BBB Permeable)
Analog B4-Nitro (-NO2)Meta (3)e- WithdrawingModerateAntimicrobial (Enzyme Inhibition)
Analog C4-Ethoxy (-OEt)Para (4)e- DonorHighLinear Channel Binding (e.g., T3SS)
Analog DHydrogen (-H)Meta (3)NeutralLowFragment Screening / Control

Biological Mechanisms & Performance Comparison

Mechanism 1: Antiprion & Neuroprotection

Research indicates that N-benzylidene-benzohydrazide cores can inhibit the aggregation of prion proteins (PrPSc).

  • Why 4-Ethoxy? The ethoxy group increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration compared to polar analogs. The electron-donating nature also stabilizes the stacking interactions with aromatic residues in the amyloid fibril.

  • Performance vs. Alternatives:

    • Vs. Hydroxyl (-OH) analogs: The Ethoxy analog prevents rapid Phase II metabolism (glucuronidation) seen with free phenols, extending half-life.

    • Vs. Nitro (-NO2) analogs: Nitro groups are often toxic and reduce CNS penetration; the ethoxy group is safer for neuro-therapeutic leads.

Mechanism 2: Antimicrobial Virulence (Laccase/T3SS Inhibition)

Benzohydrazides inhibit bacterial virulence factors rather than killing bacteria directly, reducing resistance pressure.

  • Target: Fungal Laccase or Bacterial Type III Secretion System (T3SS).

  • Mode of Action: The hydrazide nitrogen pairs chelate the active site copper (Laccase) or iron centers.

  • SAR Insight: The meta-linkage of the 3-[(4-ethoxyphenoxy)methyl] scaffold allows the "tail" to wrap around the active site entrance, acting as a "lid" that blocks substrate access.

Visualization: SAR & Signaling Pathway

The following diagram illustrates the synthesis pathway and the divergent biological activities based on the SAR decision points.

SAR_Pathway Start Methyl 3-(bromomethyl)benzoate Inter Intermediate: Ether Formation Start->Inter + 4-Ethoxyphenol (K2CO3, Acetone) Target TARGET: 3-[(4-Ethoxyphenoxy)methyl] benzohydrazide Inter->Target + Hydrazine Hydrate (EtOH, Reflux) Mech_BBB High Lipophilicity (BBB Penetration) Target->Mech_BBB Mech_Chel Cu2+/Zn2+ Chelation Target->Mech_Chel Path_Neuro Pathway A: Neuroprotection Path_Micro Pathway B: Antimicrobial Mech_BBB->Path_Neuro Prion Aggregation Inhibition Mech_Chel->Path_Micro Virulence Factor (Laccase) Inhibition

Caption: Synthesis route and divergent biological applications based on the dual-pharmacophore nature of the target compound.

Experimental Protocols

To validate the activity of this analog, the following self-validating protocols are recommended.

Protocol A: Synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Rationale: A two-step convergent synthesis ensures high purity and allows for easy substitution of the phenol "tail" for SAR studies.

  • Etherification (Williamson Synthesis):

    • Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 4-Ethoxyphenol (1.1 eq), Potassium Carbonate (anhydrous, 2.0 eq).

    • Solvent: Acetone or Acetonitrile (dry).

    • Procedure: Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the bromide starting material indicates completion.

    • Workup: Filter inorganic salts, evaporate solvent, and wash with NaOH (1M) to remove unreacted phenol.

  • Hydrazinolysis (Core Formation):

    • Reagents: Intermediate Methyl ester (from step 1), Hydrazine Hydrate (80%, 5.0 eq).

    • Solvent: Ethanol (absolute).

    • Procedure: Dissolve ester in ethanol. Add hydrazine hydrate dropwise at 0°C, then reflux for 3–5 hours.

    • Validation: Upon cooling, the benzohydrazide product usually precipitates as white crystals.

    • Purification: Recrystallize from Ethanol/Water.

    • QC Check: IR spectrum must show doublet peaks at 3200–3300 cm⁻¹ (NH-NH2) and carbonyl stretch at ~1650 cm⁻¹.

Protocol B: Laccase Inhibition Assay (Antimicrobial Proxy)

Rationale: Validates the metal-chelating capability of the hydrazide moiety.

  • Enzyme: Trametes versicolor Laccase (0.5 U/mL).

  • Substrate: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Workflow:

    • Incubate Enzyme + Test Compound (10–100 µM) in Acetate Buffer (pH 4.5) for 10 mins.

    • Add ABTS substrate.

    • Measure Absorbance at 420 nm (formation of ABTS cation radical) over 5 mins.

  • Control: Kojic Acid or Sodium Azide (Positive Control).

  • Data Analysis: Calculate % Inhibition =

    
    .
    

Expert Commentary & Future Directions

The 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide scaffold represents a classic "linker-divergent" lead.

  • Advantages: The ether linkage is metabolically stable compared to ester linkages. The meta substitution provides a unique vector for exploring "bent" binding pockets that linear para analogs cannot access.

  • Limitations: The terminal hydrazide group can be non-specifically reactive (PAINS alert) in some high-throughput screens due to Schiff base formation with oxidized buffer components.

  • Recommendation: For drug development, convert the primary hydrazide into a 1,3,4-oxadiazole or acylhydrazone to improve selectivity and reduce promiscuous reactivity while retaining the core geometry.

References

  • MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase.[1] Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Retrieved from [Link]

  • PubChem. (2025).[10] 4-Hydroxy-3-methoxybenzohydrazide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Confirmation of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of structure-activity relationships, guides further synthesis, and is a critical component of intellectual property. This guide provides a comprehensive framework for the X-ray crystallographic confirmation of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide. While a public crystal structure for this specific molecule is not yet available, this guide will leverage data from closely related, published benzohydrazide structures to establish expected experimental outcomes and provide a robust comparative analysis.

The benzohydrazide moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The addition of the ethoxyphenoxy-methyl group introduces conformational flexibility and potential for new intermolecular interactions, making its structural confirmation particularly insightful.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. The following workflow outlines the critical stages, from crystal growth to data analysis, providing the causal logic behind each experimental choice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement A Synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide B Purification (e.g., Recrystallization, Chromatography) A->B Purity is key for quality crystals C Solvent Screening B->C D Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) C->D Solubility & supersaturation control E Crystal Mounting & Screening D->E F Data Collection on Diffractometer E->F Selection of a single, well-diffracting crystal G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H Iterative improvement of the model I Validation & Deposition (e.g., CCDC) H->I Finalizing and sharing the structure

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.

Comparative Crystallographic Data of Benzohydrazide Derivatives

To anticipate the crystallographic parameters of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, a comparative analysis of structurally related compounds is invaluable. The following table summarizes key data from published crystal structures of benzohydrazide derivatives, providing a baseline for what a researcher might expect.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazideOrthorhombicP2₁2₁2₁5.0607(9)11.086(2)27.629(5)90[3]
(E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazideMonoclinicP2₁/c10.7484(5)9.4669(4)15.7198(5)122.166(2)[4]
4-[(4-methylbenzyl)oxy]benzohydrazideMonoclinicP2₁/n7.3381(3)11.2359(5)16.0394(7)97.433(2)[5]
2-(Benzamido) benzohydrazide derivative (Compound 10)TriclinicP-18.1974(6)10.6696(7)12.9766(8)90[2]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazideOrthorhombicP2₁2₁2₁8.1974(6)10.6696(7)12.9766(8)90[6]

This data indicates that benzohydrazide derivatives commonly crystallize in monoclinic and orthorhombic systems. The unit cell dimensions vary depending on the substituents, as expected. For 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, a similar crystal system and cell volume can be anticipated, with the specific parameters being influenced by the packing of the flexible ethoxy and methyl groups.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for obtaining and analyzing the X-ray crystallographic data for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide.

I. Synthesis and Purification

A potential synthetic route to 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide involves the hydrazinolysis of a corresponding methyl or ethyl ester.[5][7] The purity of the final compound is paramount for successful crystallization.

  • Synthesis: React methyl 3-[(4-ethoxyphenoxy)methyl]benzoate with hydrazine hydrate in a suitable solvent such as ethanol.

  • Purification: The crude product should be purified, for instance, by recrystallization from a solvent like ethanol or by column chromatography to achieve a purity of >98%.

  • Characterization: Confirm the identity and purity of the bulk material using techniques such as NMR, FT-IR, and mass spectrometry.[2][5][8]

II. Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of conditions is recommended.

  • Solvent Selection: Begin by testing the solubility of the compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.[3][5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

III. Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[3][8]

  • Data Collection: Collect diffraction data using a modern diffractometer equipped with a MoKα (λ = 0.71073 Å) or CuKα radiation source.[8] Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[4][8]

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using software packages like SHELXTL.[3] The structure is solved using direct methods and then refined against the measured reflection intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

  • Validation and Deposition: The final refined structure should be validated using tools like PLATON and deposited in the Cambridge Structural Database (CSD) to make the data publicly available.[9][10][11] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[11]

Anticipated Structural Features and Comparative Discussion

Based on the crystal structures of related benzohydrazide derivatives, several key structural features can be anticipated for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide:

  • Molecular Conformation: The molecule is expected to be non-planar. The dihedral angle between the two benzene rings will be a key conformational parameter, and values in the range of 6° to 60° have been observed in similar structures.[3][4][12] The conformation around the central C-N-N-C backbone is also of interest.

  • Hydrogen Bonding: The benzohydrazide moiety contains both hydrogen bond donors (N-H) and acceptors (C=O, N). This makes it highly likely that the crystal packing will be dominated by intermolecular N-H···O or N-H···N hydrogen bonds, often forming chains or sheets.[5][12]

  • Role of the Ether Linkage: The ethoxy and phenoxy-methyl ether linkages introduce additional conformational flexibility and potential for weak C-H···O interactions, which may further influence the crystal packing.

By comparing the experimentally determined structure of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide with the extensive library of known benzohydrazide structures in the CSD, researchers can gain valuable insights into the effects of the specific substitution pattern on the solid-state conformation and intermolecular interactions. This understanding is crucial for the rational design of new materials and pharmaceutical compounds.

References

  • Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide. [Link]

  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. IUCr Journals. [Link]

  • Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. ACS Publications. [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. [Link]

  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI. [Link]

  • (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide. NIH. [Link]

  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide. PMC. [Link]

  • Crystallographic and experimental data for the compounds. ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Validating Molecular Docking Scores for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the molecular docking scores of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide, a novel compound with therapeutic potential. As researchers, scientists, and drug development professionals, we understand that a docking score is not an endpoint but a compelling starting point that necessitates rigorous validation. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, ensuring a self-validating system that builds confidence in your in-silico hits.

The benzohydrazide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing promise against a range of biological targets.[1][2] A significant portion of this research has focused on their efficacy as anti-tubercular agents, specifically targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[3][4][5][6][7] InhA is a crucial enzyme in the mycobacterial cell wall biosynthesis pathway, making it a validated and attractive target for novel inhibitors.[6] Given this precedent, for the context of this guide, we will consider InhA as the putative protein target for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide to construct a robust and illustrative validation workflow.

Part 1: The Computational Gauntlet: A Multi-Step Approach to In-Silico Confidence

A high docking score is an encouraging first step, but it is merely a calculated prediction of binding affinity.[6] To build a strong case for a predicted binding mode, we must subject it to a series of computational tests. This workflow is designed to systematically reduce the likelihood of false positives and to provide a robust, computationally validated model of the protein-ligand interaction.

The Workflow: From Initial Dock to Dynamic Stability

computational_workflow cluster_0 Protocol Validation cluster_1 Screening Validation cluster_2 Refinement & Stability PDB Select InhA PDB Structure (e.g., 4TZK with known ligand) Redock Re-dock Co-crystallized Ligand PDB->Redock RMSD Calculate RMSD (< 2.0 Å is successful) Redock->RMSD Dock_Test Dock 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide RMSD->Dock_Test Validated Protocol ROC Generate ROC Curve & Calculate Enrichment Factor Dock_Test->ROC Decoy Dock Decoy Set (structurally similar, inactive compounds) Decoy->ROC Top_Pose Select Top-Ranked Pose of Test Compound ROC->Top_Pose Validated Scoring Function MD_Sim Molecular Dynamics (MD) Simulation (e.g., 100 ns) Top_Pose->MD_Sim Stability Analyze Trajectory for RMSD, RMSF, & Hydrogen Bond Stability MD_Sim->Stability

Caption: Computational validation workflow for molecular docking scores.

Step-by-Step Computational Validation Protocol

1. Docking Protocol Validation via Re-docking:

  • Rationale: Before docking our test compound, we must first validate that our chosen docking software and parameters can accurately reproduce a known binding pose. This is a critical control step.[8][9]

  • Protocol:

    • Select a high-resolution crystal structure of InhA with a co-crystallized inhibitor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4TZK, which contains a hydrazone-based inhibitor.[4]

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Extract the co-crystallized ligand from the binding site.

    • Using your chosen docking software (e.g., AutoDock Vina, Glide, GOLD), re-dock the extracted ligand back into the defined active site of InhA.[3][9]

    • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.[8] A successful docking protocol is generally considered one that yields an RMSD value of less than 2.0 Å.[9]

2. Scoring Function Validation with a Decoy Set:

  • Rationale: A good scoring function should not only predict the correct pose but also differentiate between true binders (actives) and structurally similar but inactive molecules (decoys).[10]

  • Protocol:

    • Compile a "decoy set" of molecules. These should have similar physicochemical properties to 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide but are presumed to be inactive against InhA.

    • "Seed" this decoy set with a small number of known InhA inhibitors.

    • Dock the entire set (decoys + known actives) against InhA using the validated protocol.

    • Rank the docked compounds based on their scores.

    • Calculate the Enrichment Factor (EF), which measures how many active compounds are found in the top 1% or 5% of the ranked list compared to random selection.

    • Plot a Receiver Operating Characteristic (ROC) curve to visualize the tradeoff between the true positive rate and the false positive rate. A good scoring function will yield a curve that bows significantly towards the top-left corner, with an Area Under the Curve (AUC) value close to 1.0.[10]

3. Assessing Pose Stability with Molecular Dynamics (MD) Simulations:

  • Rationale: Molecular docking provides a static snapshot of a potential binding mode. However, biological systems are dynamic. MD simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more rigorous assessment of the predicted pose's stability.[8][9]

  • Protocol:

    • Take the top-ranked docked pose of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide in complex with InhA as the starting structure.

    • Place the complex in a solvated, periodic boundary box with appropriate physiological ion concentrations.

    • Perform an MD simulation for a duration of, for example, 100 nanoseconds.

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

      • RMSD of the ligand: A stable ligand will show minimal deviation from its initial docked pose.

      • Root Mean Square Fluctuation (RMSF) of protein residues: This can highlight which parts of the protein interact most dynamically with the ligand.

      • Hydrogen bond analysis: Track the persistence of key hydrogen bonds predicted by the docking software over the course of the simulation.

Part 2: Bridging the Gap: A Comparative Guide to Validation Methodologies

Computational methods provide a strong indication of potential binding, but experimental validation is indispensable for confirming these predictions.[5] The choice of experimental technique depends on the specific question being asked, available resources, and the nature of the target protein.

Comparison of Validation Techniques
Method Type Information Obtained Throughput Relative Cost Key Advantage
Re-docking & RMSD ComputationalAccuracy of the docking protocol's pose prediction.[9]HighLowEssential control for establishing a valid docking procedure.
Decoy Sets & ROC/EF ComputationalAbility of the scoring function to distinguish actives from inactives.[10]HighLowValidates the ranking power of the scoring function.
MD Simulations ComputationalStability of the predicted protein-ligand complex over time; dynamic interactions.[8]LowMediumProvides a more realistic, dynamic view of the binding event.
Isothermal Titration Calorimetry (ITC) ExperimentalDirect measurement of binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS).LowHighGold standard for characterizing the thermodynamics of binding.
Surface Plasmon Resonance (SPR) ExperimentalReal-time kinetics of binding and dissociation (kon, koff), and binding affinity (Kd).MediumHighExcellent for studying binding kinetics.
Enzyme Inhibition Assay ExperimentalFunctional consequence of binding (IC50/Ki); confirms the ligand's inhibitory activity.HighMediumDirectly links binding to a measurable biological effect.
X-ray Crystallography ExperimentalHigh-resolution 3D structure of the protein-ligand complex.[11]Very LowVery HighUnambiguously confirms the binding mode at an atomic level.[11]

Part 3: The Experimental Verdict: From Virtual Hit to Tangible Interaction

Following successful computational validation, we proceed to the laboratory to directly measure the physical interaction between 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide and the InhA protein.

The Workflow: From Protein Production to Functional Confirmation

experimental_workflow cluster_0 Protein Preparation cluster_1 Biophysical Characterization cluster_2 Functional Validation Expression Recombinant InhA Expression (e.g., in E. coli) Purification Protein Purification (e.g., Ni-NTA Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Purity >95%) Purification->QC ITC Isothermal Titration Calorimetry (ITC) QC->ITC Assay InhA Enzyme Inhibition Assay QC->Assay Thermo Determine Kd, ΔH, ΔS, n ITC->Thermo IC50 Determine IC50 Value Thermo->IC50 Correlate Binding with Function Assay->IC50

Sources

IR spectrum peak analysis for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectrum peak analysis for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide functional groups Content Type: Publish Comparison Guides

Executive Summary & Compound Significance

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide (CAS: 438473-40-6) represents a critical structural motif in medicinal chemistry, combining a benzohydrazide pharmacophore with a phenolic ether linker . This specific architecture is frequently utilized in the development of antimicrobial agents, cholinesterase inhibitors, and antitubercular drugs (hydrazone precursors).

For researchers and drug developers, the primary challenge is not just identifying the molecule, but validating the integrity of the ether linkage (formed via Williamson ether synthesis or similar coupling) while ensuring the hydrazide group remains intact (avoiding cyclization or hydrolysis).

This guide provides a comparative analysis of the IR spectral features of this compound against its precursors and structural isomers, offering a self-validating protocol for synthesis verification.

Structural Segmentation & Vibrational Logic

To accurately analyze the IR spectrum, we must deconstruct the molecule into its three distinct vibrational domains. This segmentation allows for a logical "Check-and-Confirm" workflow.

The Three Vibrational Domains
  • The Hydrazide Head (-CONHNH₂): The most reactive site. Characterized by dual NH stretching and the Amide I/II bands.

  • The Ether Linker (Ar-O-CH₂-Ar): The structural bridge. Characterized by C-O-C stretching vibrations which must be distinguished from the ethoxy group on the para-ring.

  • The Aromatic Skeleton: Two distinct rings (meta-substituted benzoyl vs. para-substituted phenoxy).

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to structural isomers or precursors that indicate a failed synthesis. The table below compares the target compound with its most common impurities/analogs.

Table 1: Spectral Differentiation of Target vs. Analogs
Functional GroupTarget Compound (3-isomer)Precursor (4-Ethoxyphenol)Alternative (Benzoic Acid Derivative)Differentiation Logic
Carbonyl (C=O) 1640–1660 cm⁻¹ (Amide I)Absent1680–1710 cm⁻¹ (Acid/Ester)Amide carbonyls appear at lower frequencies than acids/esters due to resonance.
N-H Stretch 3200–3350 cm⁻¹ (Doublet)AbsentAbsent (unless amine impurity)Look for the characteristic "doublet" of the primary amine (-NH₂).
O-H Stretch Absent3200–3500 cm⁻¹ (Broad)2500–3000 cm⁻¹ (Very Broad)Disappearance of the broad O-H band confirms successful ether formation.
Ether (C-O-C) 1230–1250 cm⁻¹ (Strong)1200–1230 cm⁻¹Absent (if no ether link)Intensity increases in the target due to two ether groups (ethoxy + linker).
Subst. Pattern 690 & 780 cm⁻¹ (meta) + 820 cm⁻¹ (para)820 cm⁻¹ (para only)VariesThe target must show both meta and para out-of-plane bending bands.

Critical Insight: The most common synthesis failure is the hydrolysis of the hydrazide back to the acid. If you see a broad O-H trough spanning 2500–3000 cm⁻¹ and a shift of the C=O peak to >1680 cm⁻¹, the hydrazide group has degraded.

Detailed Peak Assignment & Mechanistic Causality

A. High-Frequency Region (4000–2500 cm⁻¹)
  • N-H Stretching (3150–3350 cm⁻¹): The terminal hydrazine (-NH-NH₂) group exhibits asymmetric and symmetric stretching. Unlike the broad O-H stretch of the starting phenol or acid, these peaks are sharper.

    • Diagnostic Check: A "doublet" tip at the top of the peak often indicates the primary amine (-NH₂).

  • C-H Stretching (2850–3050 cm⁻¹):

    • Aromatic C-H (>3000 cm⁻¹): Weak intensity.

    • Aliphatic C-H (<3000 cm⁻¹): The ethoxy group (-OCH₂CH₃) and the methylene bridge (-CH₂-) contribute here. Look for peaks at ~2980 cm⁻¹ (asymmetric methyl) and ~2870 cm⁻¹ (symmetric methylene).

B. Double Bond Region (1800–1500 cm⁻¹)
  • Amide I (C=O Stretch) @ 1640–1660 cm⁻¹: This is the strongest peak. It is lower in frequency than typical ketones due to the resonance donation from the adjacent nitrogen (N-C=O ↔ ⁺N=C-O⁻).

  • Amide II (N-H Bend) @ 1530–1550 cm⁻¹: A medium-intensity band resulting from the coupling of N-H bending and C-N stretching.

  • Aromatic C=C @ 1580–1600 cm⁻¹: Often appears as a shoulder or doublet near the amide peak.

C. Fingerprint Region (1500–600 cm⁻¹)
  • Ether Stretching (C-O-C) @ 1230–1250 cm⁻¹ (Asymmetric) & 1020–1050 cm⁻¹ (Symmetric):

    • This molecule has two ether environments: the aryl-alkyl ether (ethoxy group) and the benzyl-aryl ether (linker).

    • Causality: The conjugation of the oxygen lone pair with the aromatic ring strengthens the C-O bond, pushing the asymmetric stretch to higher wavenumbers (~1240 cm⁻¹) compared to purely aliphatic ethers (~1100 cm⁻¹).

  • Out-of-Plane (oop) Bending:

    • Para-substituted (Ethoxyphenoxy ring): Strong band at 800–850 cm⁻¹ .

    • Meta-substituted (Benzohydrazide ring): Bands at 690–710 cm⁻¹ and 750–810 cm⁻¹ .

Experimental Protocol: Self-Validating Synthesis Check

Objective: Confirm the identity of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide using FT-IR (ATR Method).

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is a dry, solid powder. Solvent residues (water/ethanol) will obscure the critical N-H/O-H region.

    • Why: Hydrazides are hygroscopic; moisture creates false O-H signals.

  • Background Correction:

    • Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor artifacts.

  • Acquisition:

    • Place 2–5 mg of sample on the ATR crystal (Diamond or ZnSe).

    • Apply pressure until the absorbance of the strongest peak (C=O) reaches 0.5–0.8 a.u.

    • Scan range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 16 or 32.

  • Validation Logic (Pass/Fail):

    • Pass: Sharp C=O at ~1650 cm⁻¹ + Distinct Ether band at ~1240 cm⁻¹ + No broad Acid O-H.

    • Fail (Hydrolysis): C=O shifts to ~1690 cm⁻¹ + Broad O-H appearing.

    • Fail (Precursor): Missing Ether band at 1240 cm⁻¹ (failed coupling).

Visualization: Synthesis Verification Workflow

The following diagram illustrates the logical decision tree for interpreting the IR spectrum during the synthesis process.

IR_Analysis_Workflow Start Crude Product Spectrum Check_OH Check 2500-3300 cm⁻¹ Is there a broad O-H trough? Start->Check_OH Check_CO Check Carbonyl (C=O) Position? Check_OH->Check_CO No (Sharp NH peaks) Result_Acid FAIL: Hydrolysis (Benzoic Acid Derivative) Check_OH->Result_Acid Yes (Broad OH) Check_Ether Check 1240 cm⁻¹ Strong C-O-C Band? Check_CO->Check_Ether ~1650 cm⁻¹ (Amide) Check_CO->Result_Acid >1690 cm⁻¹ (Acid) Result_Prec FAIL: Unreacted Precursor (No Ether Link) Check_Ether->Result_Prec Absent/Weak Result_Success PASS: Target Compound (Hydrazide + Ether Confirmed) Check_Ether->Result_Success Present

Figure 1: Decision tree for validating the synthesis of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide via IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. "Benzoic acid, hydrazide IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Arjunan, V., et al. "Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 79, no.[1] 3, 2011, pp. 486-496.[1] Available at: [Link]

  • PubChem. "Compound Summary: N,N'-Bis-(4-ethoxy-benzylidene)-hydrazine (Analogous Ether/Hydrazone Data)." National Library of Medicine. Available at: [Link]

  • Specac. "Interpreting Infrared Spectra: A Strategy for Determination of Molecular Structure." Specac Application Notes. Available at: [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.